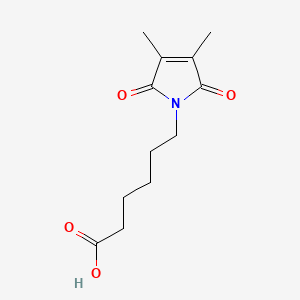![molecular formula C26H50O7S B14499118 1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid CAS No. 63336-24-3](/img/structure/B14499118.png)
1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dioxobutane core with ethylnonan-2-yl groups attached via ether linkages, and a sulfonic acid group, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the dioxobutane core, followed by the introduction of ethylnonan-2-yl groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can modify the dioxobutane core or the sulfonic acid group.
Substitution: The ethylnonan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce a variety of ether derivatives.
Scientific Research Applications
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid involves interactions with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dioxobutane core and ether linkages contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes and chemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(5-methylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid
- 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-carboxylic acid
Uniqueness
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both ether linkages and a sulfonic acid group differentiates it from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
63336-24-3 |
|---|---|
Molecular Formula |
C26H50O7S |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
1,4-bis(5-ethylnonan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C26H50O7S/c1-7-11-13-22(9-3)17-15-20(5)32-25(27)19-24(34(29,30)31)26(28)33-21(6)16-18-23(10-4)14-12-8-2/h20-24H,7-19H2,1-6H3,(H,29,30,31) |
InChI Key |
VYWMACJUBFDNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)OC(=O)CC(C(=O)OC(C)CCC(CC)CCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


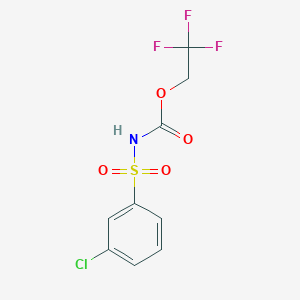



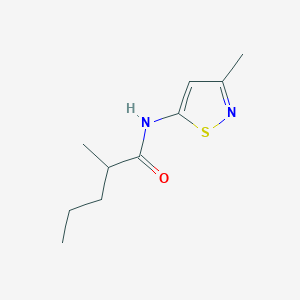

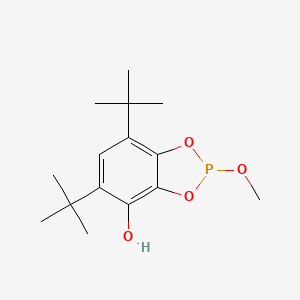
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
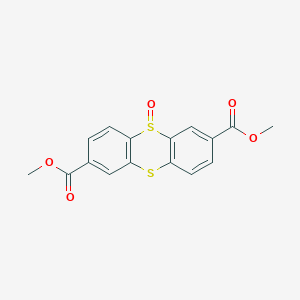


![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
